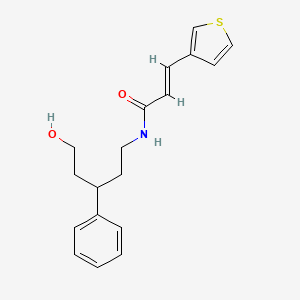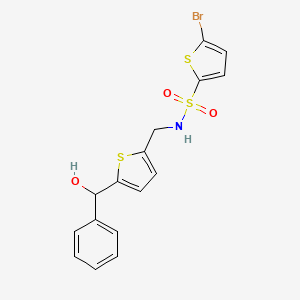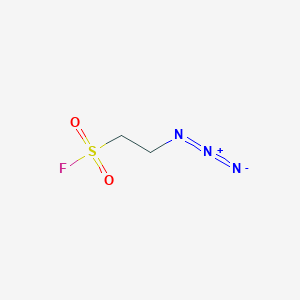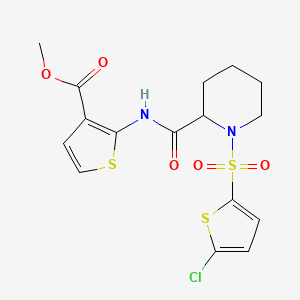
Methyl 2-(1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-2-carboxamido)thiophene-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "Methyl 2-(1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-2-carboxamido)thiophene-3-carboxylate" is a complex molecule that is likely to have been synthesized for the purpose of studying its chemical properties or for potential applications in various fields such as pharmaceuticals. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their synthesis, which can be informative for understanding the compound .
Synthesis Analysis
The synthesis of related compounds involves multiple steps, starting with a base molecule which is then functionalized with various groups to achieve the desired compound. For instance, the synthesis of a compound with a similar sulfonyl group and heterocyclic structure is described in the second paper, where methyl pyrrolidine-2-carboxylate is reacted with 5-chloro-4-chlorosulfonyl-1-ethyl-2-methyl-imidazole to produce methyl-1-[(5-chloro-1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]pyrrolidine-2-carboxylate . This process likely involves nucleophilic substitution and subsequent reactions to introduce the sulfonyl group.
Molecular Structure Analysis
The molecular structure of such compounds is typically characterized using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. The first paper describes the use of single crystal X-ray diffraction to determine the structure of a related compound, which was found to crystallize in the C2/c monoclinic space group . This level of structural detail is crucial for understanding the molecular geometry and potential reactive sites of the compound.
Chemical Reactions Analysis
The chemical reactivity of these compounds can be inferred from their functional groups. The presence of a sulfonyl group, as seen in the compounds discussed in both papers, suggests that they could participate in sulfonylation reactions or act as electrophiles in substitution reactions . The heterocyclic rings present in these molecules may also engage in various ring-opening or ring-closing reactions depending on the conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are influenced by their molecular structure. The presence of multiple heteroatoms (such as nitrogen, sulfur, and chlorine) and functional groups (like carboxylate and sulfonyl) can affect properties like solubility, melting point, and chemical stability. The antimicrobial activity study in the second paper, although negative, suggests that these compounds can be tested for biological activities, which is a significant aspect of their chemical properties .
科学的研究の応用
Synthesis and Biological Activity
Methyl 2-(1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-2-carboxamido)thiophene-3-carboxylate and related compounds have been explored in various scientific research applications, focusing on their synthesis and potential biological activities.
One study presented an efficient synthesis method for creating substituted spiro pyrazolethieno, pyrimidinethieno, and benzodiazepinethieno pyridazine derivatives starting from thiophene carboxylate compounds. The synthesized compounds were tested for antimicrobial activity, with several showing significant antibacterial and antifungal properties (Faty, Hussein, & Youssef, 2010).
Another research effort focused on the synthesis of thiophenes through a one-pot reaction involving piperidine and sodium sulfide, among other reagents, to produce compounds with reported antibacterial activities (Al-Adiwish, Yaacob, Adan, & Nazlina, 2012).
Additionally, a study on the synthesis of propanamide derivatives bearing a 4-piperidinyl-1,3,4-oxadiazole moiety explored these compounds as potential anticancer agents. Some synthesized derivatives exhibited promising anticancer activities, highlighting the potential therapeutic applications of these molecules (Rehman et al., 2018).
Chemical Synthesis and Reactivity
The chemical reactivity and synthesis of compounds related to methyl 2-(1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-2-carboxamido)thiophene-3-carboxylate have also been a subject of research. Studies have investigated the synthesis of new thiophene derivatives through various reactions, including nucleophilic substitution and cyclization, to explore their potential applications in medicinal chemistry and materials science (Mehdhar et al., 2022).
作用機序
Safety and Hazards
将来の方向性
The future research directions for this compound could include further studies to elucidate its synthesis, structure, reactivity, mechanism of action, and physical and chemical properties. Additionally, if this compound has biological activity, it could be studied for potential applications in medicine or other fields .
特性
IUPAC Name |
methyl 2-[[1-(5-chlorothiophen-2-yl)sulfonylpiperidine-2-carbonyl]amino]thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O5S3/c1-24-16(21)10-7-9-25-15(10)18-14(20)11-4-2-3-8-19(11)27(22,23)13-6-5-12(17)26-13/h5-7,9,11H,2-4,8H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGIXYDLMGOQZOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC=C1)NC(=O)C2CCCCN2S(=O)(=O)C3=CC=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O5S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-2-carboxamido)thiophene-3-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

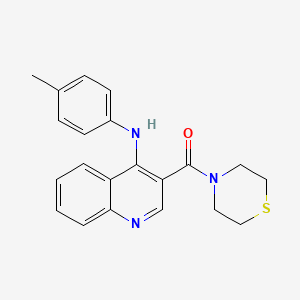

![4-ethoxy-N-[4-hydroxy-3-(1H-1,2,4-triazol-5-ylsulfanyl)naphthalen-1-yl]benzenesulfonamide](/img/structure/B2503125.png)
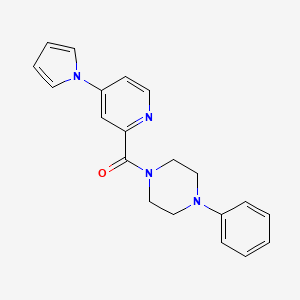
![2-[4-(3-methylphenoxy)butylsulfanylmethyl]-1H-benzimidazole](/img/structure/B2503128.png)

![Methyl 2-(3-chlorobenzo[b]thiophene-2-carboxamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2503133.png)
![Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-isopropylphenyl)methyl)piperidine-3-carboxylate](/img/structure/B2503134.png)
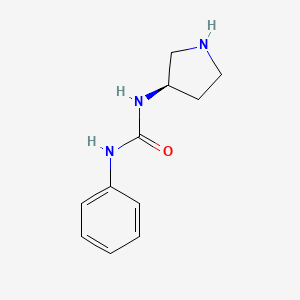
![N-benzo[e][1,3]benzothiazol-2-yl-5-nitrothiophene-2-carboxamide](/img/structure/B2503137.png)
![2-[2-Methoxy-5-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2503139.png)
